

Introduction: The Significance of 4-(Difluoromethoxy)nitrobenzene in Synthetic Chemistry

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Compound of Interest

Compound Name: 4-(Difluoromethoxy)nitrobenzene

Cat. No.: B073078

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4-(Difluoromethoxy)nitrobenzene (CAS No. 1544-86-1) is a pivotal aromatic nitro compound that has garnered significant attention as a versatile building block in modern organic synthesis.^[1] Its strategic importance lies in the unique properties imparted by the difluoromethoxy (-OCF₂H) group. In medicinal chemistry, this moiety is increasingly utilized to enhance the pharmacokinetic profiles of drug candidates by improving metabolic stability, modulating lipophilicity, and increasing bioavailability.^{[2][3]} Consequently, **4-(Difluoromethoxy)nitrobenzene** serves as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.^{[3][4][5]}

Accurate determination of fundamental physicochemical properties, such as melting and boiling points, is a non-negotiable prerequisite for its effective use. These parameters are critical indicators of purity, inform reaction and purification conditions, and are essential for regulatory documentation and safety assessments. This guide provides a detailed exploration of the theoretical and practical aspects of these measurements.

Physicochemical Profile of 4-(Difluoromethoxy)nitrobenzene

A thorough understanding of a compound's properties is foundational to its application. Below is a summary of the key physicochemical data for **4-(Difluoromethoxy)nitrobenzene**, compiled from various sources. The observed ranges in melting and boiling points highlight the

importance of standardized analytical protocols, as impurities and measurement techniques can lead to variations.

Property	Value	Source(s)
CAS Number	1544-86-1	[4][6]
Molecular Formula	C ₇ H ₅ F ₂ NO ₃	[1][4][7]
Molecular Weight	189.12 g/mol	[4][6]
Appearance	Light yellow to brown powder or crystalline solid	[1][4][8]
Melting Point	30.5 °C to 40 °C	[1][4][9]
Boiling Point	~260 °C to 291 °C at 760 mmHg	[1][9]
Density	~1.4 g/cm ³	[1][10]
Flash Point	~111 °C to 114 °C	[1][11]
Water Solubility	Very slightly soluble (0.51 g/L at 25 °C)	[7]

Determination of Melting Point: Theory and Protocol

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase at atmospheric pressure.[12] For a pure substance, this occurs over a narrow range (typically <1 °C). The presence of impurities depresses and broadens this range, making melting point a crucial indicator of purity. The internationally accepted standard for this measurement is outlined in OECD Guideline 102.[13][14]

Causality Behind Experimental Choices

Several methods exist for melting point determination, including capillary, hot-stage microscopy, and Differential Scanning Calorimetry (DSC).[12][14] The capillary method is widely adopted due to its simplicity, small sample requirement, and reliability. The choice of a calibrated thermometer and a controlled heating rate is paramount. A slow heating rate (e.g., 1 °C/min) near the expected melting point is essential to ensure thermal equilibrium between the

sample, the heating medium, and the thermometer, thereby preventing erroneously high readings.

Self-Validating Experimental Protocol: Capillary Method (OECD 102)

This protocol describes the determination of the melting range using a standard capillary tube apparatus.

Materials:

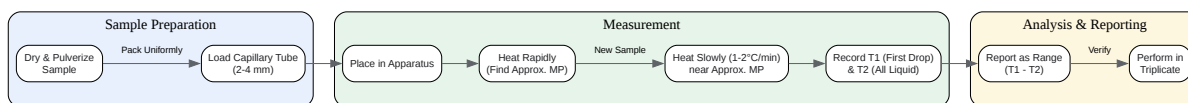
- **4-(Difluoromethoxy)nitrobenzene** sample (finely powdered)
- Melting point capillary tubes (one end sealed)
- Calibrated thermometer or digital temperature probe
- Melting point apparatus (e.g., oil bath or metal block heater)
- Mortar and pestle

Procedure:

- **Sample Preparation:** Ensure the **4-(Difluoromethoxy)nitrobenzene** sample is completely dry and finely powdered using a mortar and pestle. This ensures uniform packing and efficient heat transfer.
- **Capillary Loading:** Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. Repeat until a packed column of 2-4 mm height is achieved.
- **Apparatus Setup:** Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the sample is positioned adjacent to the thermometer bulb or temperature sensor.
- **Rapid Heating (Initial Run):** If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15 °C per minute to find an approximate range.

- **Accurate Determination:** Using a new sample, heat the apparatus to a temperature approximately 10 °C below the expected melting point found in the initial run.
- **Controlled Heating:** Decrease the heating rate to 1-2 °C per minute.
- **Observation & Recording:**
 - Record the temperature (T_1) at which the first signs of liquid formation are observed.
 - Record the temperature (T_2) at which the last solid particle melts completely.
 - The melting range is reported as $T_1 - T_2$.
- **Verification:** Conduct the measurement in triplicate to ensure reproducibility.

Visualization of Melting Point Determination Workflow



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Caption: Workflow for Melting Point Determination via Capillary Method.

Determination of Boiling Point: Theory and Protocol

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.^{[15][16]} Like the melting point, it is a key physical constant used for identification and purity assessment. The boiling point is highly sensitive to changes in atmospheric pressure; therefore, it is crucial to record the pressure at which the measurement is taken. OECD Guideline 103 provides several standardized methods for its determination.^[13]^[15]

Causality Behind Experimental Choices

For small sample volumes, the Siwoloboff method is a practical and efficient choice.^[15] It avoids the need for a full distillation apparatus. The core principle involves trapping a small bubble of air in an inverted capillary tube submerged in the sample. As the sample is heated, the air and vaporized sample expand. At the boiling point, a continuous stream of bubbles emerges from the capillary. The boiling point is precisely the temperature at which, upon slight cooling, the bubble stream ceases and the liquid is drawn back into the capillary. This moment signifies the equilibrium between the vapor pressure and the external pressure.

Self-Validating Experimental Protocol: Siwoloboff Method (OECD 103)

This protocol provides a reliable method for determining the boiling point on a micro-scale.

Materials:

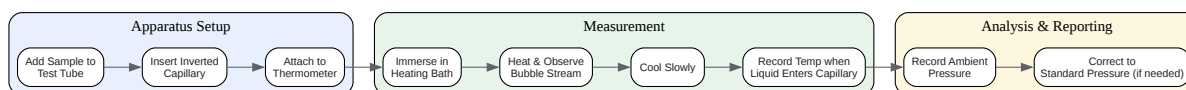
- **4-(Difluoromethoxy)nitrobenzene** sample
- Small test tube (e.g., 50 x 6 mm)
- Melting point capillary tube (sealed at one end)
- Calibrated thermometer or digital temperature probe
- Heating bath (e.g., oil bath)
- Device to attach the test tube to the thermometer (e.g., rubber band)

Procedure:

- **Apparatus Assembly:** Add a small amount (approx. 0.5 mL) of **4-(Difluoromethoxy)nitrobenzene** to the small test tube.
- **Capillary Placement:** Place the capillary tube into the test tube with its open end down.
- **Thermometer Attachment:** Secure the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer's bulb.

- **Heating:** Immerse the assembly in the heating bath. Begin heating the bath while stirring to ensure a uniform temperature distribution.
- **Observation:** As the temperature rises, bubbles will emerge from the inverted capillary, initially due to the expansion of trapped air. As the boiling point is approached, a rapid and continuous stream of bubbles will be observed.
- **Recording Temperature:** Continue heating until the bubble stream is vigorous. Then, turn off the heat and allow the bath to cool slowly while stirring.
- **Boiling Point Identification:** The boiling point is the temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube. Record this temperature.
- **Pressure Correction:** Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, the observed boiling point can be corrected to the normal boiling point using established nomographs or the Clausius-Clapeyron relation.

Visualization of Boiling Point Determination Workflow



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Caption: Workflow for Boiling Point Determination via Siwoloboff Method.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. 4-

(Difluoromethoxy)nitrobenzene is an irritant and is harmful if swallowed.^[17] Adherence to strict safety protocols is mandatory.

GHS Hazard Information:^[17]^[18]

- Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.

Recommended Safe Handling Procedures:

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[\[19\]](#)
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[\[6\]](#)[\[17\]](#)
- Handling: Avoid contact with skin, eyes, and clothing.[\[19\]](#) Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.[\[17\]](#)
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[\[17\]](#)[\[19\]](#)
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[\[17\]](#)

Conclusion

4-(Difluoromethoxy)nitrobenzene is a compound of significant value to the pharmaceutical and agrochemical industries. The accurate and reproducible determination of its melting and boiling points is a fundamental aspect of its quality control and effective application in synthesis. By employing standardized methodologies, such as those outlined in the OECD guidelines, researchers can ensure the integrity of their materials and the reliability of their

scientific outcomes. The protocols and insights provided in this guide serve as a robust framework for the proper physicochemical characterization of this important chemical intermediate.

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